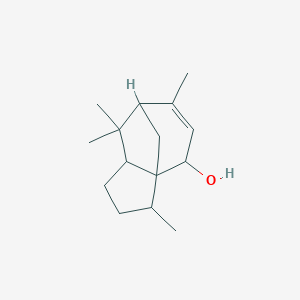
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HHMA, and it is a natural product derived from the essential oil of the plant Santolina insularis. In
Wirkmechanismus
The mechanism of action of HHMA is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. HHMA has also been shown to modulate the immune system and enhance antioxidant activity.
Biochemische Und Physiologische Effekte
HHMA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. HHMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells and inhibit their growth. Additionally, HHMA has been shown to improve liver function and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
HHMA has several advantages for lab experiments. It is a natural product derived from a plant source, making it a potentially safer alternative to synthetic compounds. It has also been shown to have a relatively low toxicity profile. However, the low yield of HHMA from the essential oil of Santolina insularis makes it a challenging compound to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for research on HHMA. One area of interest is the potential use of HHMA as a therapeutic agent for inflammatory disorders such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of HHMA as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of HHMA and to optimize its synthesis method.
Synthesemethoden
The synthesis of HHMA involves the extraction of the essential oil from the plant Santolina insularis. The oil is then subjected to a series of chemical reactions, including oxidation and reduction, to produce HHMA. The yield of HHMA from the essential oil is relatively low, making it a challenging compound to synthesize.
Wissenschaftliche Forschungsanwendungen
HHMA has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that HHMA has a protective effect on the liver and can improve cognitive function.
Eigenschaften
CAS-Nummer |
18829-59-9 |
|---|---|
Produktname |
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol |
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-13,16H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
ONJBGKFFLPNVRV-UHFFFAOYSA-N |
SMILES |
CC1CCC2C13CC(C2(C)C)C(=CC3O)C |
Kanonische SMILES |
CC1CCC2C13CC(C2(C)C)C(=CC3O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



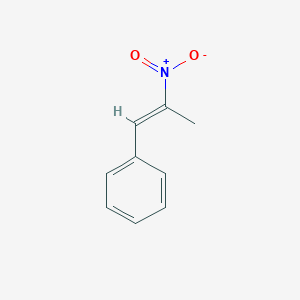
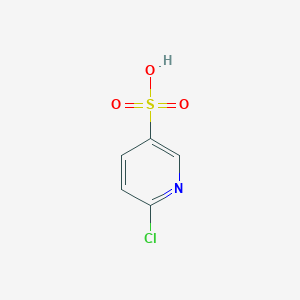
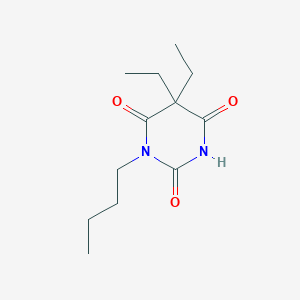
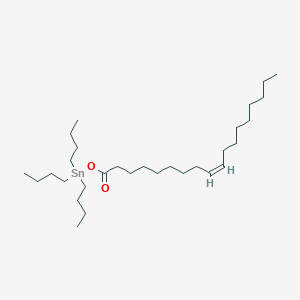
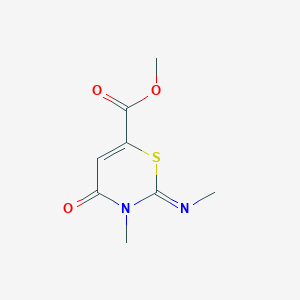
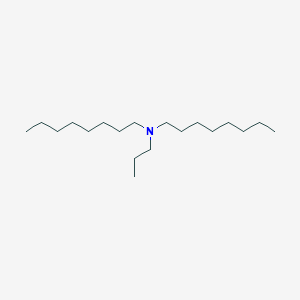
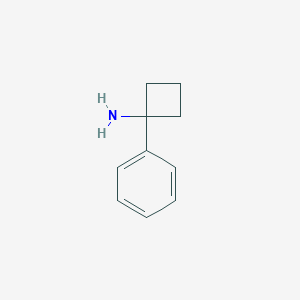
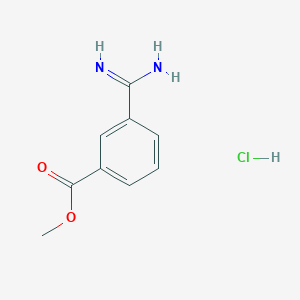
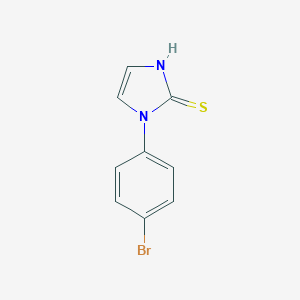
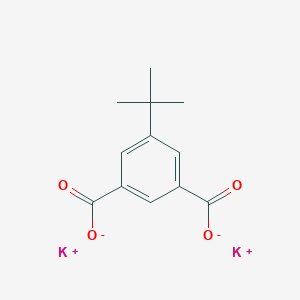
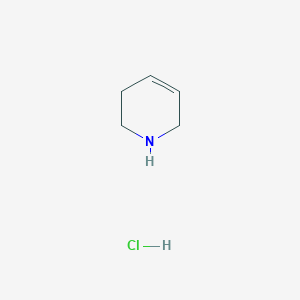
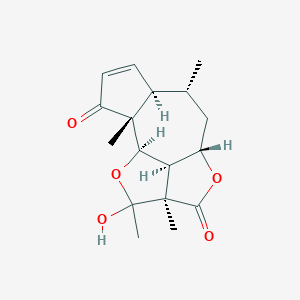
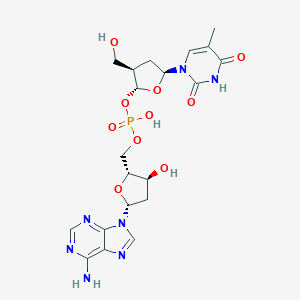
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)